Monoolein-d5
Description
Contextualizing Deuterated Analogs in Contemporary Lipid Metabolism Studies
In modern lipid metabolism research, deuterated analogs of lipids have emerged as indispensable tools. frontiersin.org The use of stable isotopes, particularly deuterium (B1214612), allows scientists to distinguish between endogenous molecules and the exogenously supplied, labeled compounds. wisdomlib.org This is especially valuable in quantitative analysis using techniques like mass spectrometry, where the mass difference between the labeled and unlabeled compound enables precise measurement. clearsynth.comnih.gov
The introduction of deuterium atoms into a molecule like a glycerolipid results in a compound that is chemically and biologically similar to its natural counterpart but can be clearly differentiated by analytical instruments. caymanchem.com This allows for dynamic information on lipid metabolism to be obtained. nih.gov Such tracer studies are fundamental to understanding the synthesis, transport, and breakdown of lipids in various biological contexts, from individual cells to whole organisms. researchgate.netbiorxiv.orgmdpi.com The use of deuterated fatty acids, for instance, has enabled the simultaneous comparison of the metabolism of different fatty acid isomers in human subjects. researchgate.net
Significance of Monoacylglycerol Derivatives in Cellular and Systemic Biochemistry
Monoacylglycerols (MAGs) are lipids composed of a single fatty acid chain attached to a glycerol (B35011) backbone. creative-proteomics.com They are not merely byproducts of lipid digestion but are key players in numerous biochemical processes. creative-proteomics.comnih.gov MAGs serve as crucial intermediates in the synthesis and breakdown of more complex lipids like triglycerides and phospholipids (B1166683). creative-proteomics.commdpi.com
Beyond their role as metabolic intermediates, certain monoacylglycerols, such as 2-arachidonoylglycerol (B1664049) (2-AG), function as important signaling molecules, particularly within the endocannabinoid system. creative-proteomics.com This system is involved in regulating a wide array of physiological processes, including pain, appetite, and immune responses. creative-proteomics.com The enzyme monoacylglycerol lipase (B570770) (MAGL) is responsible for the hydrolysis of monoacylglycerols, releasing glycerol and fatty acids, and its inhibition is being explored for therapeutic purposes in various diseases. nih.govacs.org The study of monoacylglycerol uptake and metabolism is therefore critical for understanding lipid absorption and signaling. tandfonline.com
Rationale for Deuteration in rac 1-Oleoyl Glycerol-d5 for Mechanistic and Quantitative Research Applications
The specific compound, rac 1-Oleoyl Glycerol-d5, is a monoacylglycerol containing oleic acid, where five hydrogen atoms in the glycerol backbone have been replaced with deuterium. broadpharm.com This targeted deuteration makes it an ideal internal standard for quantitative analysis, particularly in mass spectrometry-based lipidomics. wisdomlib.orgclearsynth.com
Internal standards are essential for accurate quantification in analytical chemistry. clearsynth.com They are compounds of known concentration added to a sample to correct for variations that can occur during sample preparation and analysis. clearsynth.comlcms.cz Because rac 1-Oleoyl Glycerol-d5 is nearly identical to its non-deuterated counterpart in terms of chemical and physical properties, it behaves similarly during extraction and ionization processes. caymanchem.com However, its increased mass allows it to be distinguished from the endogenous, unlabeled 1-oleoyl glycerol. nih.gov This allows researchers to accurately measure the concentration of the natural compound in a sample by comparing its analytical signal to that of the known amount of the deuterated standard. clearsynth.com This approach significantly improves the precision and reliability of quantitative data in studies investigating the roles of monoacylglycerols in health and disease. clearsynth.comlcms.cz
Chemical Data for rac 1-Oleoyl Glycerol-d5
| Property | Value | Source |
| IUPAC Name | (1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) (Z)-octadec-9-enoate | nih.gov |
| Molecular Formula | C₂₁H₃₅D₅O₄ | scbt.com |
| Molecular Weight | 361.6 g/mol | nih.gov |
| CAS Number | 565183-24-6 | scbt.com |
| Synonyms | Monoolein-d5, (+/-)-glyceryl-1,1,2,3,3-d5 1-monooleate | nih.gov |
Structure
2D Structure
Properties
IUPAC Name |
(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,22-23H,2-8,11-19H2,1H3/b10-9-/i18D2,19D2,20D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRNAYUHWVFMIP-FNKKQMTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCC/C=C\CCCCCCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858249 | |
| Record name | 2,3-Dihydroxy(~2~H_5_)propyl (9Z)-octadec-9-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
565183-24-6 | |
| Record name | 2,3-Dihydroxy(~2~H_5_)propyl (9Z)-octadec-9-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodological Advances in the Synthesis and Isotopic Labeling of Rac 1 Oleoyl Glycerol D5
Strategies for Stereoselective and Regioselective Synthesis of Glycerol (B35011) Backbones
The synthesis of monoacylglycerols such as rac 1-Oleoyl Glycerol requires careful control to ensure the fatty acid is attached to the correct position on the glycerol backbone (regioselectivity) and, in many applications, to produce a specific stereoisomer (stereoselectivity).
Regioselective Synthesis: Achieving regioselectivity, particularly for 1-monoacylglycerols, often involves the use of protecting groups or enzymatic catalysts. A common strategy is to start with a glycerol derivative where the sn-2 and sn-3 (or sn-1 and sn-2) positions are protected, leaving a single primary hydroxyl group available for acylation with oleic acid.
Enzymatic approaches have gained prominence for their high regioselectivity under mild conditions. Lipases, for instance, can be highly specific. The sn-1,3-regiospecific lipase (B570770) is frequently used in the ethanolysis of triglycerides to selectively cleave acyl groups at the sn-1 and sn-3 positions, yielding sn-2-monoglycerides. jst.go.jp Conversely, for synthesizing 1-monoacylglycerols, chemoenzymatic strategies are employed. These methods might involve the regioselective acylation of a protected glycerol backbone, catalyzed by an enzyme like Candida antarctica lipase B (CAL-B), which has demonstrated high efficiency in targeting specific hydroxyl groups. mdpi.compreprints.org
Stereoselective Synthesis: For syntheses requiring a specific enantiomer (e.g., 1-oleoyl-sn-glycerol), chiral starting materials are essential. Glycerol itself is prochiral, meaning it can be converted into a chiral molecule in a single step. rug.nl Common chiral precursors for synthesizing optically active glycerolipids include (R)- and (S)-solketal (2,2-dimethyl-1,3-dioxolane-4-methanol), which are derived from D-mannitol or L-ascorbic acid. mdpi.compreprints.orgbeilstein-journals.org These precursors provide a stereochemically defined backbone onto which the desired acyl chains can be built up in a controlled, stepwise manner. mdpi.comnih.gov
| Synthesis Strategy | Key Features | Starting Materials (Examples) | Catalyst/Reagent (Examples) |
| Chemical Synthesis with Protecting Groups | Allows for precise, stepwise acylation of the glycerol backbone. Requires multiple protection and deprotection steps. | (R)- or (S)-solketal, 1-O-benzyl-sn-glycerol | Benzyl groups, Trityl groups |
| Chemoenzymatic Synthesis | High regioselectivity under mild reaction conditions. Reduces the need for extensive protecting group chemistry. | Glycerol, Protected glycerol derivatives | Candida antarctica lipase B (CAL-B), Phospholipase D (PLD) researchgate.netnih.gov |
| Enzymatic Hydrolysis/Alcoholysis | Primarily used for producing 2-monoacylglycerols from triglycerides. | Vegetable oils, Pure triglycerides | sn-1,3-regioselective lipases jst.go.jp |
Techniques for Specific Deuterium (B1214612) Incorporation into the Glycerol Moiety
Incorporating deuterium into the glycerol backbone is the defining step in synthesizing rac 1-Oleoyl Glycerol-d5. The primary method involves using a pre-labeled glycerol building block.
The most direct and common approach is to utilize commercially available glycerol-d5 (1,1,2,3,3-pentadeuteriopropane-1,2,3-triol) as the starting material. jove.commedchemexpress.com This deuterated glycerol, which has an isotopic purity often exceeding 98%, is then used in the regioselective acylation reaction with oleic acid. researchgate.net This ensures that the five deuterium atoms are specifically located on the C1, C2, and C3 positions of the glycerol moiety, providing a distinct mass shift for use as an internal standard. jove.comnih.gov
Alternative strategies, while less common for targeted synthesis of this specific compound, include deuterium incorporation through metabolic pathways or chemical exchange. For instance, organisms can incorporate deuterium from heavy water (D₂O) into the glycerol-3-phosphate backbone during de novo synthesis. uc.ptphysiology.orgresearchgate.net Chemical methods using catalysts like platinum on carbon (Pt/C) can facilitate hydrogen/deuterium (H/D) exchange on fatty acids and other molecules, though this is less controlled for the glycerol backbone itself. europa.eu For the specific synthesis of rac 1-Oleoyl Glycerol-d5, starting with glycerol-d5 remains the most efficient and precise method. jove.com
Advanced Purification and Isotopic Purity Assessment Methodologies
After synthesis, the crude product is a mixture containing the desired compound, unreacted starting materials, di- and triglycerides, and other byproducts. Rigorous purification is essential, followed by an accurate assessment of its isotopic purity.
Purification Methodologies: Standard lipid purification techniques are employed to isolate the monoacylglycerol. These typically include:
Liquid-Liquid Extraction: Methods like the Folch or Bligh-Dyer extraction are used for an initial separation of lipids from water-soluble byproducts. acs.orgnih.gov
Solid-Phase Extraction (SPE): SPE is a powerful technique for fractionating lipid classes. Silica gel cartridges can separate neutral lipids based on polarity (mono-, di-, and triglycerides), while other phases like C18 can be used for reversed-phase separations. acs.orgnih.govnih.gov
High-Performance Liquid Chromatography (HPLC): For achieving high purity, semi-preparative HPLC is often the final step. Normal-phase HPLC can effectively separate acylglycerol isomers, while reversed-phase HPLC separates lipids based on acyl chain length and unsaturation. acs.orgnih.gov
Isotopic Purity Assessment: Determining the percentage of molecules that have been correctly labeled with five deuterium atoms is critical. High-Resolution Mass Spectrometry (HRMS) is the primary tool for this analysis. rsc.orgrsc.org Electrospray ionization (ESI)-HRMS can distinguish between the unlabeled compound (d0) and its deuterated isotopologues (d1, d2, d3, d4, d5). nih.govresearchgate.net By analyzing the relative abundance of the ion signals corresponding to each isotopologue, the isotopic purity can be calculated. The high mass accuracy of modern instruments allows for the clear resolution of these closely spaced mass peaks, and calculations must correct for the natural abundance of heavy isotopes (e.g., ¹³C) to achieve an accurate value. nih.govresearchgate.netresearchgate.net
| Technique | Purpose | Principle |
| Solid-Phase Extraction (SPE) | Purification | Separation based on differential partitioning of components between a solid stationary phase and a liquid mobile phase. |
| High-Performance Liquid Chromatography (HPLC) | High-Purity Isolation | Separation based on polarity (normal-phase) or hydrophobicity (reversed-phase) using a high-pressure liquid mobile phase and a column with a solid stationary phase. |
| High-Resolution Mass Spectrometry (HRMS) | Isotopic Purity Assessment | Measures mass-to-charge ratios with high accuracy, allowing for the resolution and relative quantification of different isotopologues (e.g., d0 to d5). nih.gov |
Spectroscopic and Chromatographic Techniques for Confirming Deuteration
Final confirmation of the structure and the location of the deuterium atoms is achieved through a combination of spectroscopic and chromatographic methods.
Spectroscopic Confirmation:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation. While ¹H NMR would show the absence of signals at the deuterated positions, Deuterium NMR (²H NMR) is used to directly observe the deuterium atoms. sigmaaldrich.comresearchgate.net The ²H NMR spectrum provides information about the chemical environment of each deuterium, confirming their positions on the glycerol backbone. sigmaaldrich.com Two-dimensional NMR techniques, such as ²H-¹³C correlation spectroscopy, can definitively establish the connectivity between the deuterium and specific carbon atoms in the glycerol moiety. cdnsciencepub.com
Mass Spectrometry (MS): As mentioned for purity assessment, MS is also fundamental for structural confirmation. Tandem mass spectrometry (MS/MS) is used to fragment the molecule. The fragmentation pattern of the deuterated compound will differ from its unlabeled analog, and analyzing the mass of the fragments can help confirm that the deuterium labels are on the glycerol portion and not the oleoyl (B10858665) chain. nih.govresearchgate.net
Chromatographic Confirmation:
Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization (e.g., silylation) to increase volatility, GC-MS can be used. The retention time in GC confirms the identity of the molecule by comparing it to a standard, while the mass spectrometer provides mass information confirming the deuteration. jfda-online.complos.org
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most common technique for analyzing glycerolipids. Reversed-phase LC separates the lipid from other components, and the coupled mass spectrometer provides immediate mass data, confirming the successful synthesis of the deuterated product. jove.comresearchgate.netnih.govnih.gov The use of LC-MS/MS provides both chromatographic separation and structural confirmation in a single analysis. jove.com
Advanced Analytical Applications of Rac 1 Oleoyl Glycerol D5 in Quantitative and Qualitative Biological Research
Role as an Internal Standard in Mass Spectrometry-Based Lipid Quantification
The primary application of rac 1-Oleoyl Glycerol-d5 is as an internal standard in mass spectrometry (MS). Due to its chemical and physical properties being nearly identical to the endogenous analyte 1-oleoyl-glycerol, it co-elutes during chromatographic separation and exhibits similar ionization efficiency. However, its increased mass, due to the five deuterium (B1214612) atoms, allows it to be distinguished from the unlabeled analyte by the mass spectrometer. This co-analysis is fundamental for correcting for sample loss during preparation and for variations in instrument response, which are common challenges in quantitative lipidomics.
Method Development for LC-MS/MS Quantification of Oleoyl (B10858665) Glycerols
The development of robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods is essential for the accurate quantification of oleoyl glycerols. In a typical workflow, a known amount of rac 1-Oleoyl Glycerol-d5 is spiked into a biological sample at the initial stage of lipid extraction. The sample then undergoes separation, often by reverse-phase or hydrophilic interaction liquid chromatography (HILIC), before introduction into the mass spectrometer.
Multiple reaction monitoring (MRM) is a commonly employed scan mode in tandem mass spectrometry for this purpose. Specific precursor-to-product ion transitions are monitored for both the analyte (1-oleoyl-glycerol) and the internal standard (rac 1-Oleoyl Glycerol-d5). The selection of these transitions is critical for the specificity and sensitivity of the assay. For instance, the transition of the protonated molecule [M+H]+ to a characteristic fragment ion is often used. The intensity of the signal from the endogenous lipid is then normalized to the signal from the deuterated internal standard.
Calibration Curve Generation and Validation in Complex Biological Matrices
To establish a quantitative assay, a calibration curve is generated. This is typically done by preparing a series of calibration standards with known concentrations of the non-labeled 1-oleoyl-glycerol and a fixed concentration of the rac 1-Oleoyl Glycerol-d5 internal standard. These standards are often prepared in a surrogate matrix that mimics the biological matrix of interest (e.g., plasma, tissue homogenate) but is devoid of the endogenous analyte.
The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration of the analyte. The resulting calibration curve is then used to determine the concentration of 1-oleoyl-glycerol in the unknown biological samples. Method validation is a critical step to ensure the reliability of the quantitative data. This involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Table 1: Illustrative Calibration Curve Data for 1-Oleoyl-Glycerol Quantification
| Calibrator Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 15,234 | 1,510,876 | 0.010 |
| 5 | 76,170 | 1,525,345 | 0.050 |
| 10 | 154,678 | 1,530,987 | 0.101 |
| 50 | 780,123 | 1,515,432 | 0.515 |
| 100 | 1,550,456 | 1,522,789 | 1.018 |
| 500 | 7,654,321 | 1,518,987 | 5.039 |
Addressing Matrix Effects and Ion Suppression in Quantitative Assays
Matrix effects, which include ion suppression or enhancement, are a significant challenge in quantitative mass spectrometry, particularly when analyzing complex biological samples. These effects arise from co-eluting matrix components that interfere with the ionization of the analyte of interest, leading to inaccurate quantification.
The use of a stable isotope-labeled internal standard like rac 1-Oleoyl Glycerol-d5 is the most effective strategy to compensate for matrix effects. Because the internal standard is structurally and chromatographically similar to the analyte, it is subjected to the same matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by these effects is largely canceled out, leading to more accurate and precise quantification.
Application in Isotope Dilution Mass Spectrometry for Absolute Quantification
Isotope dilution mass spectrometry (IDMS) is considered a definitive method for achieving the highest level of accuracy in quantitative analysis. In this approach, a known amount of the isotopically labeled standard, rac 1-Oleoyl Glycerol-d5, is added to a sample. After extraction and processing, the ratio of the unlabeled analyte to the labeled standard is measured by mass spectrometry.
Because the isotopic standard is added at the beginning of the sample preparation process, it accounts for any analyte loss that may occur during extraction, purification, and analysis. This allows for the absolute quantification of the endogenous 1-oleoyl-glycerol, providing a highly accurate measurement of its concentration in the original sample.
Integration into Targeted and Untargeted Lipidomics Workflows
The field of lipidomics, the large-scale study of lipids, can be broadly divided into targeted and untargeted approaches. rac 1-Oleoyl Glycerol-d5 is a valuable tool in both.
In targeted lipidomics , researchers focus on quantifying a specific, predefined set of lipids. Here, rac 1-Oleoyl Glycerol-d5 is used as an internal standard for the accurate quantification of 1-oleoyl-glycerol and potentially other closely related monoacylglycerols.
In untargeted lipidomics , the goal is to comprehensively profile all detectable lipids in a sample to identify changes in response to a particular stimulus or disease state. While a single internal standard cannot correct for the behavior of all lipid classes, a representative panel of standards, including rac 1-Oleoyl Glycerol-d5 for the monoacylglycerol class, is crucial for assessing data quality and for the semi-quantitative comparison of lipid levels across different samples.
Use in Nuclear Magnetic Resonance (NMR) and Neutron Scattering for Structural and Dynamic Studies
Beyond mass spectrometry, the deuteration of lipids like rac 1-Oleoyl Glycerol-d5 offers unique advantages for biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and neutron scattering.
In NMR spectroscopy , the substitution of protons with deuterium atoms can simplify complex proton spectra and provide specific structural and dynamic information. Deuterium NMR can be used to study the orientation and dynamics of the glycerol (B35011) backbone and the oleoyl chain within lipid bilayers or other complex assemblies.
Neutron scattering is another powerful technique for studying the structure and dynamics of biological macromolecules. The significant difference in the neutron scattering lengths of hydrogen and deuterium makes isotopic labeling a powerful tool for contrast variation studies. By selectively deuterating parts of a lipid molecule, such as in rac 1-Oleoyl Glycerol-d5, researchers can highlight specific regions of a lipid assembly, providing detailed information about its structure and organization.
Research Methodologies for Tracing Biochemical Pathways with Rac 1 Oleoyl Glycerol D5
Investigating Glycerolipid Remodeling and Turnover Rates in vitro (Cell Culture Models)
In vitro cell culture models provide a controlled environment to dissect specific cellular mechanisms of lipid metabolism. By introducing rac 1-Oleoyl Glycerol-d5 into the culture medium, investigators can meticulously track its journey as it is absorbed by cells and integrated into glycerolipid remodeling and synthesis pathways.
A fundamental experimental design for studying lipid dynamics is the pulse-chase experiment. This methodology is adept at revealing the rates of synthesis, transport, and degradation of lipid molecules.
Pulse Phase: Cells, such as hepatocytes or adipocytes, are incubated for a defined period (the "pulse") in a culture medium supplemented with rac 1-Oleoyl Glycerol-d5. During this phase, the deuterated monoacylglycerol is taken up by the cells and utilized as a substrate by enzymes involved in lipid synthesis. It can be directly acylated to form diacylglycerols (DAG) and subsequently triacylglycerols (TAG), or it can enter other pathways, such as those for phospholipid synthesis.
Chase Phase: After the pulse period, the medium containing the labeled tracer is removed and replaced with fresh medium containing the unlabeled version of the nutrient (e.g., standard 1-Oleoyl Glycerol) or a medium devoid of it. This "chase" period allows researchers to track the fate of the deuterium-labeled lipid pools synthesized during the pulse. By harvesting cells at various time points during the chase, one can determine the rate at which the labeled lipids are turned over, either through catabolism or secretion from the cell.
The duration of the pulse and chase periods is critical and must be optimized based on the specific metabolic pathway and cell type being studied to accurately capture the kinetics of the process.
Following the pulse-chase experiment, the key to understanding the metabolic fate of rac 1-Oleoyl Glycerol-d5 lies in the detailed analysis of its downstream products. This is accomplished by extracting total lipids from the cultured cells at each time point and analyzing them using high-sensitivity analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov
LC-MS/MS separates the complex mixture of cellular lipids and detects molecules based on their mass-to-charge ratio. This allows for the precise identification and quantification of lipids that have incorporated the d5-glycerol backbone. By measuring the abundance of d5-labeled diacylglycerols, triacylglycerols, and various phospholipid classes (e.g., phosphatidylcholine, phosphatidylethanolamine) over time, a dynamic picture of glycerolipid metabolism emerges. For example, a study involving lysosomal extracts demonstrated that a d5-labeled monoacylglycerol could be used to trace the synthesis of d5-labeled bis(monoacylglycero)phosphate (BMP), confirming the utility of this approach in tracking glycerol (B35011) backbone incorporation into specific downstream lipids. nih.gov
The data below illustrates hypothetical results from a time-course experiment tracking deuterium (B1214612) enrichment in a cell culture model.
| Time Point (Hours) | % d5-Enrichment in Monoacylglycerol (MAG) Pool | % d5-Enrichment in Diacylglycerol (DAG) Pool | % d5-Enrichment in Triacylglycerol (TAG) Pool | % d5-Enrichment in Phosphatidylcholine (PC) Pool |
| 1 | 85.2 | 15.6 | 4.3 | 1.1 |
| 4 | 45.7 | 48.3 | 25.8 | 7.9 |
| 12 | 12.1 | 22.5 | 55.1 | 15.4 |
| 24 | 3.5 | 8.9 | 48.6 | 18.2 |
| This interactive table presents hypothetical data showing the percentage of deuterium enrichment in major lipid classes over 24 hours after introducing rac 1-Oleoyl Glycerol-d5 to a cell culture. The initial high enrichment in the MAG pool decreases as the label is incorporated into downstream DAG, TAG, and PC pools, illustrating the flow of the glycerol backbone through re-esterification and phospholipid synthesis pathways. |
Exploration of Oleoyl (B10858665) Glycerol Metabolism in Ex Vivo Tissue and Animal Models
While cell culture models are invaluable, ex vivo tissue preparations and in vivo animal models are essential for understanding metabolism in the context of a whole organism, accounting for intercellular and inter-organ transport and communication. nih.gov Using rac 1-Oleoyl Glycerol-d5 in these models allows for the investigation of systemic lipid trafficking and storage.
Proper sample preparation is paramount to ensure the accuracy and reproducibility of lipid analysis from biological specimens. The process involves several critical steps to isolate lipids while preventing their degradation.
Tissue Harvesting: Immediately following collection, tissues (e.g., liver, adipose, muscle, intestine) and biological fluids (e.g., plasma) must be rapidly frozen, typically by snap-freezing in liquid nitrogen, to quench all metabolic activity and preserve the in vivo lipid profiles. caymanchem.com
Homogenization: The frozen tissue is homogenized to break down cellular and extracellular structures. This is usually performed at low temperatures in the presence of solvents that inhibit enzymatic degradation.
Lipid Extraction: Lipids are extracted from the homogenate using established methods, most commonly based on the principles of Folch or Bligh and Dyer, which use a mixture of chloroform (B151607) and methanol. nih.gov This biphasic solvent system efficiently separates lipids into the organic phase, away from aqueous metabolites and proteins. researchgate.netlipidmaps.org Deuterated internal standards, which are chemically similar but isotopically distinct from the analytes of interest, are often added at the start of the extraction process to control for sample loss during preparation. nih.govlipidmaps.org
Fractionation: For more detailed analysis, the total lipid extract can be fractionated into different lipid classes (e.g., neutral lipids, phospholipids) using techniques like solid-phase extraction (SPE). caymanchem.com This simplifies the sample matrix and allows for more sensitive detection of less abundant lipid species.
After extraction, the isotopic distribution within the lipid pools of different tissues is analyzed by GC-MS or LC-MS/MS. By administering rac 1-Oleoyl Glycerol-d5 to an animal model, researchers can trace the journey of the d5-glycerol backbone across the body. This reveals key insights into systemic lipid metabolism:
Intestinal Absorption and Re-esterification: Tracing the label in the enterocytes of the small intestine can elucidate the efficiency of monoacylglycerol absorption and its re-synthesis into triacylglycerols for packaging into chylomicrons.
Hepatic Processing: Analysis of the liver reveals the extent to which the labeled glycerol is taken up and incorporated into hepatic triacylglycerol stores or used for the synthesis of phospholipids (B1166683) for secretion in lipoproteins.
Peripheral Tissue Uptake: Measuring d5-enrichment in adipose tissue, skeletal muscle, and heart tissue demonstrates the distribution of dietary-derived glycerol backbones to peripheral sites for storage or energy utilization.
This approach provides a quantitative measure of metabolic flux, detailing not just where the label ends up, but also the rate at which these processes occur, offering a dynamic view of lipid handling in health and disease.
| Tissue | Relative Abundance of d5-Labeled Triacylglycerols (%) | Relative Abundance of d5-Labeled Diacylglycerols (%) | Relative Abundance of d5-Labeled Phospholipids (%) |
| Liver | 45.2 | 12.5 | 8.7 |
| Adipose Tissue | 35.8 | 5.1 | 2.3 |
| Skeletal Muscle | 8.9 | 3.2 | 6.5 |
| Plasma | 10.1 | 2.1 | 4.1 |
| This interactive table shows a hypothetical distribution of deuterium-labeled lipid classes across different tissues 6 hours after oral administration of rac 1-Oleoyl Glycerol-d5 to an animal model. The data indicates significant incorporation into liver and adipose tissue TAGs, reflecting their central roles in lipid processing and storage. |
Elucidation of de novo Lipogenesis Pathways Using Deuterated Precursors (e.g., D2O)
De novo lipogenesis (DNL) is the metabolic pathway that synthesizes fatty acids from non-lipid precursors, primarily carbohydrates, with subsequent esterification to a glycerol backbone to form complex lipids. metsol.commdpi.com While rac 1-Oleoyl Glycerol-d5 traces the fate of an existing monoacylglycerol, deuterated water (D₂O) is a key tracer used to measure the rate of DNL.
The D₂O labeling method involves administering deuterated water to a subject, which rapidly equilibrates with the total body water pool. metsol.comnih.gov The deuterium from D₂O is incorporated into newly synthesized molecules in two main ways relevant to lipid synthesis:
Fatty Acid Synthesis: During the synthesis of fatty acids like palmitate from acetyl-CoA, hydrogen atoms (and therefore deuterium from D₂O) are incorporated via the cofactor NADPH. biorxiv.org
Glycerol Synthesis: The glycerol-3-phosphate backbone of glycerolipids also incorporates deuterium during its synthesis from glycolytic intermediates.
By measuring the deuterium enrichment in the fatty acid and glycerol components of triglycerides (typically from VLDL isolated from plasma), researchers can calculate the fractional contribution of DNL to the total lipid pool. nih.govnih.gov
The use of rac 1-Oleoyl Glycerol-d5 provides complementary information to that obtained from D₂O studies. While D₂O quantifies the complete de novo synthesis of glycerolipids from small carbohydrate precursors, rac 1-Oleoyl Glycerol-d5 specifically traces the re-esterification pathway, where pre-formed monoacylglycerols (e.g., from dietary fat digestion) are built back up into triacylglycerols. Comparing the data from these two distinct isotopic approaches allows for a more complete understanding of the origins of complex lipids in various tissues.
| Tracer | Metabolic Pathway Traced | Primary Precursor Labeled | Key Information Gained |
| Deuterated Water (D₂O) | De Novo Lipogenesis (DNL) | Acetyl-CoA, NADPH, Glycerol-3-Phosphate | Rate of new fatty acid and glycerol synthesis from non-lipid sources (e.g., glucose). metsol.combiorxiv.org |
| rac 1-Oleoyl Glycerol-d5 | Glycerolipid Re-esterification | Glycerol backbone of monoacylglycerol | Rate and fate of dietary or endogenous monoacylglycerol incorporation into complex lipids (DAG, TAG, Phospholipids). medchemexpress.com |
| This interactive table compares the information provided by D₂O and rac 1-Oleoyl Glycerol-d5 as metabolic tracers, highlighting their complementary roles in elucidating the different pathways that contribute to the glycerolipid pool. |
Mechanistic Investigations of Oleoyl Glycerol D5 Interactions and Transformations in Enzymatic Systems
Probing Acyltransferase Activities (e.g., MGAT2) with Deuterated Substrates
Monoacylglycerol O-acyltransferase 2 (MGAT2) is a crucial enzyme, primarily expressed in the small intestine, that catalyzes the re-synthesis of triglycerides from dietary 2-monoacylglycerols (2-MG) and fatty acyl-CoAs. nih.govgoogle.com This process is central to the absorption of dietary fat. The use of deuterated substrates like rac 1-Oleoyl Glycerol-d5 is instrumental in studying the activity and inhibition of this enzyme.
Researchers utilize 1-oleoyl-glycerol-d5 as a tracer substrate in cellular assays to monitor MGAT2 activity. researchgate.net In systems like HEK293 cells engineered to express human MGAT2, the incorporation of the deuterated glycerol (B35011) backbone into diacylglycerols (DG) and subsequently triglycerides (TG) can be accurately quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net This method provides a direct measure of the enzyme's catalytic function.
Furthermore, metabolic flux analysis using deuterium-labeled oleoylglycerol helps in understanding the in-vivo effects of MGAT2 inhibitors. nih.gov In studies with mouse models, administration of an MGAT2 inhibitor followed by a dose of labeled oleoylglycerol demonstrated a significant reduction in the formation of deuterated diacylglycerols and triglycerides in the plasma. Concurrently, an increase in the levels of the labeled monoacylglycerol substrate was observed, indicating that the inhibitor successfully blocked the MGAT2-dependent resynthesis of lipids in the intestine without affecting the initial absorption of the monoacylglycerol. nih.gov
| Experimental Setup | Key Measurement | Finding | Reference |
|---|---|---|---|
| HEK293 cells expressing human MGAT2 incubated with 1-oleoyl-glycerol-d5. | Quantification of d5-labeled triglyceride species by LC-MS/MS. | Provides a direct, traceable measure of MGAT2-driven triglyceride synthesis. | researchgate.net |
| In-vivo lipid flux analysis in mice treated with an MGAT2 inhibitor and dosed with deuterium-labeled oleoylglycerol. | Levels of d5-labeled mono-, di-, and triglycerides in plasma. | Inhibitor treatment decreased labeled DG and TG, while increasing labeled MG, confirming inhibition of fat resynthesis. | nih.gov |
Investigating Lipase-Mediated Hydrolysis and Re-esterification Processes
Lipases are critical enzymes that catalyze the hydrolysis of triglycerides into fatty acids and glycerol. This process is not a one-way street; hydrolysis is often in dynamic equilibrium with re-esterification, where fatty acids are re-attached to the glycerol backbone. wjgnet.com Microbial lipases, for instance, show stereoselectivity towards mono- and diacylglycerols, and the acylation of these glycerols with fatty acids can occur concurrently with hydrolysis in an aqueous medium. nih.gov
The use of rac 1-Oleoyl Glycerol-d5 allows researchers to meticulously track these competing reactions. When this labeled substrate is introduced into a system with lipase (B570770) activity, the deuterium-labeled glycerol backbone can be followed through multiple cycles of hydrolysis and re-esterification.
Hydrolysis: The lipase cleaves the oleic acid from the rac 1-Oleoyl Glycerol-d5, releasing a free fatty acid and d5-glycerol.
Re-esterification: The same or a different lipase/acyltransferase can then catalyze the esterification of a fatty acid (labeled or unlabeled) back onto the d5-glycerol backbone, forming a new mono-, di-, or triglyceride.
By using mass spectrometry to track the masses of the various deuterated lipid species, the rates and specificities of both hydrolysis and re-esterification can be determined. This is particularly important for understanding the complex process of fat digestion and metabolism, where the balance between lipolysis and lipid synthesis is tightly regulated. wjgnet.comnih.gov For example, the products of lipolysis, such as sn-2 monoglycerides, can themselves act as surfactants that displace lipase from the oil-water interface, creating a self-regulatory feedback loop. researchgate.net
| Reaction | Substrate | Product(s) | Significance of Deuterium (B1214612) Label |
|---|---|---|---|
| Hydrolysis | rac 1-Oleoyl Glycerol-d5 | Oleic Acid + Glycerol-d5 | Allows quantification of the rate of glycerol-d5 release, indicating lipase activity. |
| Re-esterification | Glycerol-d5 + Fatty Acid | Monoacylglycerol-d5 | Tracks the re-uptake of the glycerol backbone into new lipid species. |
| Isomerization | 1-Monooleoyl-glycerol-d5 | 2-Monooleoyl-glycerol-d5 | The stable d5-label on the glycerol backbone allows for tracking of acyl migration without loss of the tracer. |
Role in Membrane Dynamics and Lipid-Protein Interactions Using Deuterium Probes
The physical properties of biological membranes and the interactions between lipids and membrane proteins are fundamental to cellular function. Deuterium-labeled lipids, including rac 1-Oleoyl Glycerol-d5, are invaluable probes for studying these phenomena using techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) and deuterium nuclear magnetic resonance (DMR). ulb.ac.bepnas.org
HDX-MS, when combined with molecular dynamics simulations, can reveal how specific lipid-protein interactions modulate the conformational dynamics of membrane proteins. ulb.ac.bekcl.ac.uknih.gov By incorporating deuterated lipids into controlled membrane environments like nanodiscs, researchers can identify which lipids are involved in stabilizing particular functional conformations of a protein. ulb.ac.be
Similarly, deuterium NMR studies use the quadrupolar splitting of the deuterium signal to measure the orientational order of lipid molecules within a bilayer. pnas.org When a deuterated lipid like rac 1-Oleoyl Glycerol-d5 is incorporated into a membrane containing proteins, changes in its NMR spectrum can reveal how the protein influences lipid dynamics. This has been used to characterize "boundary lipids"—those in direct contact with the protein surface—and to understand the energetics and exchange rates between these boundary lipids and the bulk lipid environment. pnas.org Studies have also used covalently linked deuterium-labeled acyl chains to probe the lipid-protein interface directly, revealing how changes in bilayer thickness and composition are sensed by lipids adjacent to transmembrane peptides. abo.fi
| Technique | Principle | Information Gained using Deuterated Probe | Reference |
|---|---|---|---|
| Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) | Measures the rate of deuterium exchange on protein backbone amides, which is sensitive to solvent accessibility and conformation. | Identifies lipid species that modulate protein conformational changes by observing how deuterated lipids affect the exchange pattern. | ulb.ac.bekcl.ac.uknih.gov |
| Deuterium Nuclear Magnetic Resonance (DMR) | Measures the quadrupolar splitting of deuterium, which reflects the orientational order of the labeled molecule. | Quantifies the degree of order and immobilization of lipids interacting with membrane proteins (boundary lipids). | pnas.org |
| Solid-State NMR with Labeled Peptides | Analyzes the spectra of deuterium-labeled acyl chains covalently linked to transmembrane peptides. | Reveals how the properties of lipids at the protein-lipid interface reflect the properties of the surrounding bilayer. | abo.fi |
Contributions of Rac 1 Oleoyl Glycerol D5 to Contemporary Lipidomics and Metabolomics Research
Development and Validation of Novel Lipid Biomarkers in Preclinical Research
The discovery and validation of lipid biomarkers are crucial for the early diagnosis and monitoring of various diseases. mdpi.com The use of stable isotope-labeled internal standards is a cornerstone of rigorous quantitative lipidomics, essential for the validation of potential biomarkers. nih.gov rac 1-Oleoyl Glycerol-d5 serves as an ideal internal standard in mass spectrometry-based lipid analysis due to its chemical similarity to endogenous monoacylglycerols, with the key difference being its increased mass from the deuterium (B1214612) atoms. This mass difference allows it to be distinguished from its non-deuterated counterparts in a biological sample, ensuring accurate quantification. nih.govresearchgate.net
In preclinical research, animal models of diseases such as Alzheimer's, cardiovascular diseases, and cancer are often used to identify novel lipid biomarkers. mdpi.comkcl.ac.uk During the validation phase of biomarker discovery, a robust and reproducible assay is required. nih.govwiley-vch.de The inclusion of rac 1-Oleoyl Glycerol-d5 in the analytical workflow helps to control for variability in sample extraction, ionization efficiency, and instrument response. mdpi.com This ensures that the measured differences in lipid concentrations between diseased and healthy subjects are genuine biological effects and not analytical artifacts. While direct studies showcasing rac 1-Oleoyl Glycerol-d5 in the discovery of novel biomarkers are not prevalent, its role in the validation of such markers is critical for translating preclinical findings into clinical applications. nih.govwiley-vch.de
A typical workflow for biomarker validation using a deuterated standard like rac 1-Oleoyl Glycerol-d5 would involve:
Spiking the deuterated standard into plasma or tissue samples from a preclinical model.
Extracting the lipids from the samples.
Analyzing the lipid extracts using liquid chromatography-mass spectrometry (LC-MS/MS).
Quantifying the endogenous lipid of interest by comparing its peak area to that of the deuterated internal standard.
The following table illustrates the type of data generated in a preclinical lipidomics study for biomarker validation, where a deuterated standard would be essential for accurate quantification.
| Lipid Biomarker Candidate | Control Group (Relative Abundance) | Disease Group (Relative Abundance) | p-value | Fold Change |
| Phosphatidylcholine (16:0/18:1) | 1.00 ± 0.15 | 1.52 ± 0.21 | <0.05 | 1.52 |
| Ceramide (d18:1/24:0) | 1.00 ± 0.12 | 0.68 ± 0.10 | <0.01 | 0.68 |
| Triacylglycerol (18:1/18:2/18:1) | 1.00 ± 0.20 | 2.10 ± 0.35 | <0.001 | 2.10 |
| rac 1-Oleoyl Glycerol (B35011) | 1.00 ± 0.09 | 1.85 ± 0.25 | <0.05 | 1.85 |
This table is a representative example and does not reflect data from a specific study.
Untargeted Profiling of Lipid Species and Metabolic Network Reconstruction
Untargeted lipidomics aims to comprehensively measure all detectable lipids in a biological sample to gain a global view of the lipidome. mdpi.com rac 1-Oleoyl Glycerol-d5 can be utilized as a metabolic tracer in such studies to investigate the dynamics of lipid metabolism. By introducing the labeled compound into a biological system, researchers can track the incorporation of the deuterium-labeled glycerol backbone into various lipid species over time. This approach, known as stable isotope labeling in metabolomics, provides insights into the rates of lipid synthesis and turnover. nih.govresearchgate.net
Metabolic flux analysis is a powerful technique that uses stable isotope tracers to quantify the rates of metabolic reactions within a network. mdpi.comnih.gov In the context of lipid metabolism, administering rac 1-Oleoyl Glycerol-d5 to a preclinical model allows for the tracing of its metabolic fate. For instance, the labeled monoglyceride can be acylated to form diglycerides and triglycerides, or the glycerol backbone can be recycled into other metabolic pathways. By measuring the abundance of various deuterated lipid species over time using mass spectrometry, it is possible to reconstruct the active metabolic pathways and quantify the flux through them. d-nb.info
A study on septic mice utilized untargeted lipidomics to characterize changes in plasma lipid composition, identifying significant alterations in various lipid classes. researchgate.net While this particular study did not use a deuterated tracer, it exemplifies the type of untargeted profiling where a compound like rac 1-Oleoyl Glycerol-d5 could be used to add a dynamic dimension to the analysis, revealing not just static changes in lipid levels but also alterations in their metabolic flow.
The data below represents a hypothetical untargeted lipidomics experiment where rac 1-Oleoyl Glycerol-d5 is used as a tracer.
| Lipid Class | Number of Features Detected | Number of Deuterated Features Detected | Key Deuterated Species Identified |
| Monoacylglycerols (MG) | 15 | 5 | 1-Oleoyl Glycerol-d5, 1-Palmitoyl Glycerol-d5 |
| Diacylglycerols (DG) | 40 | 12 | DG(18:1/18:1)-d5, DG(16:0/18:1)-d5 |
| Triacylglycerols (TG) | 150 | 35 | TG(16:0/18:1/18:1)-d5, TG(18:1/18:1/18:2)-d5 |
| Phosphatidylcholines (PC) | 80 | 8 | PC(16:0/18:1)-d5 |
This table is a representative example and does not reflect data from a specific study.
Integrative Omics Approaches Combining Deuterated Lipidomics Data with Other Biological Data
To gain a holistic understanding of complex biological systems, researchers are increasingly turning to integrative omics approaches, where data from different molecular levels, such as the genome, transcriptome, proteome, and metabolome, are combined. scialert.net The integration of lipidomics data, particularly dynamic data obtained using stable isotope tracers like rac 1-Oleoyl Glycerol-d5, with other omics datasets can reveal novel insights into the regulation of metabolic pathways in health and disease. researchgate.netmulti-omicsfacility.com
For example, a study might combine deuterated lipidomics with transcriptomics (the study of all RNA molecules in a cell) to investigate the effects of a drug on lipid metabolism in a preclinical model. plos.orgnih.gov By administering rac 1-Oleoyl Glycerol-d5, the researchers could track changes in the synthesis and turnover of various lipid species. Simultaneously, transcriptomic analysis would reveal changes in the expression of genes encoding enzymes involved in lipid metabolism. By integrating these two datasets, it would be possible to correlate changes in gene expression with alterations in metabolic fluxes, providing a more complete picture of the drug's mechanism of action.
Several studies have demonstrated the power of integrating lipidomics and transcriptomics. For instance, such an approach has been used to study nonalcoholic steatohepatitis (NASH) in mice and to investigate the effects of heat stress on castor bean seedlings. multi-omicsfacility.complos.org These studies highlight the potential of multi-omics to uncover key regulatory genes and metabolic pathways.
The following table illustrates how data from a deuterated lipidomics study could be integrated with transcriptomics data.
| Metabolic Pathway | Key Lipid Change (from d5-tracer) | Key Gene Expression Change | Integrated Interpretation |
| Triglyceride Synthesis | Increased flux into TG(18:1/18:1/18:1)-d5 | Upregulation of DGAT1 | Increased triglyceride synthesis is driven by the upregulation of the DGAT1 enzyme. |
| Fatty Acid Oxidation | Decreased formation of acetyl-CoA-d2 | Downregulation of CPT1A | Reduced fatty acid oxidation is linked to the decreased expression of the CPT1A gene. |
| Glycerophospholipid Remodeling | Altered ratio of PC(16:0/18:1)-d5 to PE(16:0/18:1)-d5 | Upregulation of PEMT | Changes in glycerophospholipid composition are associated with increased PEMT gene expression. |
This table is a representative example and does not reflect data from a specific study. DGAT1, CPT1A, and PEMT are enzymes involved in lipid metabolism.
Computational Modeling and Simulation of Deuterated Lipid Dynamics and Metabolism
Computational modeling and simulation are powerful tools for studying the complex and dynamic nature of lipid metabolism. frontiersin.org These approaches can be used to simulate the behavior of lipid molecules, their interactions with proteins, and their flow through metabolic networks. The use of deuterated lipids like rac 1-Oleoyl Glycerol-d5 can provide valuable experimental data to validate and refine these computational models. acs.org
Molecular dynamics (MD) simulations, for example, can be used to model the behavior of lipid bilayers and their interactions with membrane proteins. The presence of deuterium atoms in rac 1-Oleoyl Glycerol-d5 would slightly alter its mass and vibrational properties, which could be incorporated into MD simulations to study the effects of deuteration on membrane properties. While direct MD simulations of rac 1-Oleoyl Glycerol-d5 are not widely published, related molecules like 1-monooleoyl-rac-glycerol have been included in simulations of complex biological systems, such as the µ-opioid receptor.
Furthermore, kinetic models of metabolic networks can be developed to simulate the flow of metabolites through various pathways. arxiv.org Data from tracer studies using rac 1-Oleoyl Glycerol-d5, such as the rate of its incorporation into different lipid species, can be used to parameterize and validate these kinetic models. This integration of experimental and computational approaches allows for a more quantitative understanding of lipid metabolism and how it is altered in disease states. The development of such models is an iterative process, where the model's predictions are tested against experimental data, and the model is refined based on any discrepancies. arxiv.org
The table below provides an example of parameters that could be derived from a deuterated lipid study and used in a computational model of lipid metabolism.
| Model Parameter | Value (from d5-tracer experiment) | Computational Model Application |
| Rate of MG acylation | 2.5 nmol/min/mg protein | Kinetic model of triglyceride synthesis |
| Rate of TG turnover | 0.8 nmol/min/mg protein | Metabolic flux analysis of energy storage |
| Membrane incorporation rate | 0.2% of total PC per hour | Molecular dynamics simulation of membrane dynamics |
This table is a representative example and does not reflect data from a specific study.
Future Directions and Emerging Research Avenues for Deuterated Glycerolipids
Development of Advanced and Site-Specific Isotopic Labeling Strategies
The synthesis of lipids with deuterium (B1214612) labels at specific, strategic positions is a growing area of research. acs.org Site-specific labeling allows for more detailed investigations into metabolic pathways and enzyme mechanisms. nih.gov For instance, labeling specific positions on the acyl chain or glycerol (B35011) backbone can provide more granular information about lipid remodeling and turnover. nih.gov The development of more efficient and versatile chemoenzymatic methods will be crucial for producing these advanced probes. nih.govacs.org
High-Throughput Screening Methodologies Utilizing Deuterated Probes
There is a growing need for high-throughput screening (HTS) assays to identify new drugs and to better understand lipid metabolism on a large scale. pnas.orgnih.govnih.gov Deuterated lipid probes are being integrated into HTS platforms. researchgate.netpnas.org For example, a method using 1-oleoyl-glycerol-d5 as a substrate for MGAT2 was developed in a 96-well format, demonstrating the feasibility of using deuterated lipids in high-throughput applications. researchgate.net Future developments will likely focus on creating more diverse libraries of deuterated lipid probes and adapting them for various automated screening platforms. biorxiv.org
Application in Systems Biology Approaches to Complex Lipid Metabolism
Systems biology aims to understand the complex interactions within a biological system as a whole. Lipidomics, powered by accurate quantitative data from deuterated standards, is an integral part of this approach. researchgate.net By integrating large-scale lipidomics data with genomics, proteomics, and metabolomics data, researchers can build comprehensive models of lipid metabolism. nih.gov These models can help to elucidate the role of lipid dysregulation in complex diseases and to identify new therapeutic targets. nih.gov
Exploration of Novel Biological Roles for Deuterated Monoacylglycerols beyond Tracing
While the primary role of deuterated lipids is as tracers and internal standards, the act of replacing hydrogen with deuterium can sometimes subtly alter the biological properties of a molecule, an effect known as the kinetic isotope effect. While not the primary goal, studying these effects could potentially reveal new insights into enzyme mechanisms and biological processes. However, the main focus remains on leveraging the mass difference for analytical purposes. The development of new analytical techniques may uncover novel applications for deuterated lipids that go beyond their current uses.
Q & A
Q. What are the key considerations for synthesizing rac 1-Oleoyl Glycerol-d5 with high isotopic purity?
To ensure high isotopic purity during synthesis, researchers should employ deuterium-labeled precursors (e.g., deuterated oleic acid) under controlled reaction conditions to minimize isotopic exchange. Post-synthesis purification via liquid-liquid extraction or column chromatography is critical to remove unlabeled byproducts. Isotopic purity should be verified using mass spectrometry (MS) to confirm the presence of five deuterium atoms (D5) and assess the deuteration efficiency (>95%) .
Q. How should researchers handle and store rac 1-Oleoyl Glycerol-d5 to maintain stability?
Due to its deuterated structure, the compound must be stored at ultra-low temperatures (-86°C) in airtight, light-resistant containers to prevent degradation or isotopic exchange . During handling, use chemically resistant gloves (e.g., nitrile) and lab coats to avoid contamination. While the parent compound (1-Oleoyl Glycerol) does not require special respiratory or eye protection , researchers should follow general laboratory safety protocols for lipid derivatives.
Q. Which analytical techniques are most effective for confirming the structural integrity of rac 1-Oleoyl Glycerol-d5?
Structural validation requires a combination of:
- High-Resolution Mass Spectrometry (HR-MS): To confirm molecular formula (C21H35D5O4) and exact mass (623.554 Da) .
- Nuclear Magnetic Resonance (NMR): ¹H NMR can identify non-deuterated protons, while ²H NMR quantifies deuterium incorporation .
- Chromatography (HPLC/UPLC): Reverse-phase methods with UV/ELSD detection assess purity and detect unlabeled contaminants .
Advanced Research Questions
Q. How can researchers design experiments to assess the isotopic effects of deuterium labeling in rac 1-Oleoyl Glycerol-d5?
To evaluate isotopic effects (e.g., kinetic isotope effects or metabolic pathway alterations):
- Comparative Studies: Parallel experiments using non-deuterated (1-Oleoyl Glycerol) and deuterated (D5) compounds under identical conditions (e.g., enzyme kinetics, cellular uptake).
- Isotope Tracing: Track deuterium distribution in metabolic byproducts via LC-MS/MS to identify deviations in lipid metabolism .
- Factorial Design: Vary factors like temperature, pH, and solvent systems to isolate conditions amplifying isotopic effects .
Q. What strategies should be employed to resolve discrepancies in metabolic tracing data when using rac 1-Oleoyl Glycerol-d5?
Discrepancies may arise from isotopic interference or incomplete deuteration. Mitigation strategies include:
Q. What factorial design approaches are optimal for studying the solvent interactions of rac 1-Oleoyl Glycerol-d5 under varying experimental conditions?
A 2^k factorial design is recommended to efficiently explore solvent effects:
- Factors: Solvent polarity (e.g., ethanol vs. hexane), temperature, and concentration.
- Responses: Solubility, aggregation behavior, and deuterium retention.
- Analysis: Use ANOVA to identify significant interactions and optimize solvent systems for stability .
Methodological Notes
- Safety Protocols: While rac 1-Oleoyl Glycerol-d5 lacks specific hazard classifications, its deuterated analogs may require stringent handling due to potential volatility in organic solvents. Follow institutional guidelines for deuterated compounds .
- Data Reproducibility: Document synthesis and storage conditions meticulously, as isotopic purity can degrade over time or under suboptimal storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
